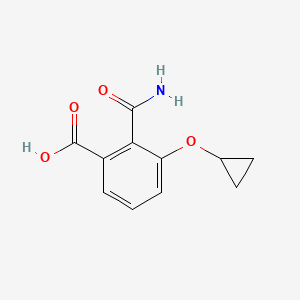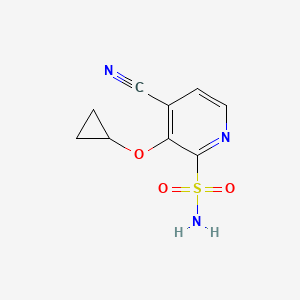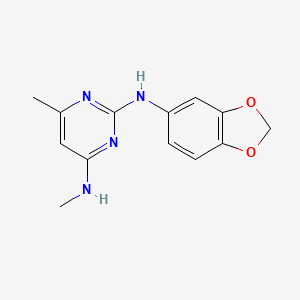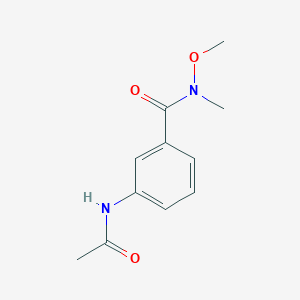![molecular formula C26H34N4O6 B14810587 N'~1~,N'~6~-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14810587.png)
N'~1~,N'~6~-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide is a chemical compound with the molecular formula C26H34N4O6. It is known for its unique structure, which includes two 2,5-dimethylphenoxy groups attached to a hexanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 2,5-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
While specific industrial production methods for N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or phenoxy derivatives.
Scientific Research Applications
N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the hydrazide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N’1,N’6-bis[(2,4-dimethylphenoxy)acetyl]hexanedihydrazide
- N’1,N’6-bis[(2,6-dimethylphenoxy)acetyl]hexanedihydrazide
- N’1,N’6-bis[(3,5-dimethylphenoxy)acetyl]hexanedihydrazide
Uniqueness
N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide is unique due to the specific positioning of the dimethyl groups on the phenoxy rings. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable subject for further research.
Properties
Molecular Formula |
C26H34N4O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-N',6-N'-bis[2-(2,5-dimethylphenoxy)acetyl]hexanedihydrazide |
InChI |
InChI=1S/C26H34N4O6/c1-17-9-11-19(3)21(13-17)35-15-25(33)29-27-23(31)7-5-6-8-24(32)28-30-26(34)16-36-22-14-18(2)10-12-20(22)4/h9-14H,5-8,15-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
FAGRDWGCUYDGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B14810504.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14810512.png)
![3-[(23R,24S)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23R,24S)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B14810517.png)
![2-methoxy-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-5-nitroaniline](/img/structure/B14810528.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14810542.png)


![2-(4-methoxyphenyl)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]acetohydrazide](/img/structure/B14810569.png)
![N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B14810570.png)

![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B14810581.png)


